Butane, 1-chloro-4-(methoxymethoxy)-
CAS No.: 34508-53-7
Cat. No.: VC19658093
Molecular Formula: C6H13ClO2
Molecular Weight: 152.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34508-53-7 |
|---|---|
| Molecular Formula | C6H13ClO2 |
| Molecular Weight | 152.62 g/mol |
| IUPAC Name | 1-chloro-4-(methoxymethoxy)butane |
| Standard InChI | InChI=1S/C6H13ClO2/c1-8-6-9-5-3-2-4-7/h2-6H2,1H3 |
| Standard InChI Key | JYZABKPVIBWMKC-UHFFFAOYSA-N |
| Canonical SMILES | COCOCCCCCl |
Introduction
Chemical Structure and Molecular Properties
Molecular Geometry and Structural Features
The compound’s structure consists of a four-carbon chain (butane) with two functional groups: a chlorine atom at position 1 and a methoxymethoxy group (-OCH₂OCH₃) at position 4 . The chlorine atom introduces electrophilic character, while the methoxymethoxy group contributes steric bulk and polarizability. The IUPAC name, 1-chloro-4-(methoxymethoxy)butane, reflects this substitution pattern. The CAS registry number, 17913-18-7, provides a unique identifier for regulatory and commercial purposes .
Table 1: Physical Properties of Butane, 1-Chloro-4-(Methoxymethoxy)-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁ClO | |
| Molecular Weight | 122.593 g/mol | |
| Boiling Point | 144–146°C | |
| Density (20°C) | 1.03 g/cm³ | |
| Solubility in Water | Insoluble |
Spectroscopic Characterization
Spectroscopic data, though limited in publicly available literature, can be inferred from analogous alkyl chlorides. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the chlorine-bearing carbon (δ ~40–50 ppm in ¹³C NMR) and the methoxymethoxy group’s methylene and methoxy protons (δ ~3.3–4.5 ppm in ¹H NMR). Infrared (IR) spectroscopy would show absorption bands for C-Cl stretches (~550–750 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹).
Synthesis and Manufacturing Processes
Chlorination Methods
The synthesis of 1-chloro-4-(methoxymethoxy)butane typically involves chlorination of 1-methoxy-2-(methoxymethyl)butane using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). These reactions proceed via nucleophilic substitution mechanisms, where the hydroxyl group is replaced by chlorine. The general reaction is conducted in inert solvents like dichloromethane or chloroform under controlled temperatures (0–25°C) to minimize side reactions such as elimination.
Reaction Scheme:
Optimization of Reaction Conditions
Key parameters for maximizing yield include:
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Solvent Choice: Polar aprotic solvents enhance reaction rates by stabilizing transition states.
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Temperature Control: Lower temperatures (0–10°C) favor substitution over elimination.
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Stoichiometry: Excess SOCl₂ (1.2–1.5 equivalents) ensures complete conversion.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions
The chlorine atom’s electrophilicity enables nucleophilic substitution (SN²) reactions. For example, treatment with sodium methoxide (NaOCH₃) in methanol could yield 1-methoxy-4-(methoxymethoxy)butane via displacement of chloride. Similarly, reactions with amines or thiols would produce corresponding amines or sulfides, respectively.
Elimination Pathways
Under basic conditions (e.g., KOH in ethanol), 1-chloro-4-(methoxymethoxy)butane may undergo β-elimination to form 1-(methoxymethoxy)but-1-ene, though this pathway is less favored due to steric hindrance from the methoxymethoxy group.
Applications in Scientific Research and Industry
While direct applications are sparsely documented, the compound’s reactivity suggests utility as:
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Synthetic Intermediate: For constructing complex ethers or organochlorine compounds.
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Pharmaceutical Precursor: Potentially in prodrugs or bioactive molecule synthesis.
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Polymer Chemistry: As a monomer or crosslinking agent in specialty polymers.
| Hazard Category | Classification | Source |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | |
| Skin Irritation | Category 2 | |
| Eye Damage | Category 2 |
Protective Measures and Disposal Guidelines
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